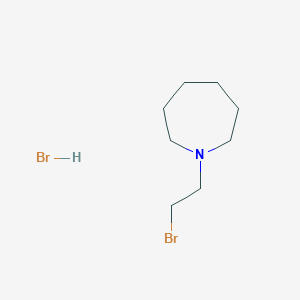
1-(2-Bromoethyl)azepane hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)azepane hydrobromide is a chemical compound with the molecular formula C8H17Br2N . It has a CAS Number of 88837-15-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 17 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 287.035 Da, and the monoisotopic mass is 284.972748 Da .Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, serves as a starting material for synthesizing a new family of room temperature ionic liquids. These transformations are valuable for mitigating disposal challenges of azepane, a coproduct in the polyamide industry, usually combusted. The synthesis involves reacting azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes to produce tertiary amines, followed by quaternisation to yield quaternary azepanium salts. These salts exhibit wide liquid temperature ranges and diverse applications due to their varied anionic constituents and cationic substitutions. Their electrochemical properties suggest promising alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Synthesis of Azepanes
A novel N-bromosuccinimide induced aminocyclization-aziridine ring expansion cascade has been reported, yielding substituted azepanes. These azepane products can be further transformed into various functional molecules, showcasing the versatility of azepanes in synthetic organic chemistry (Zhou & Yeung, 2014).
Bromination Techniques
A method for bromination of carbazoles, β-carbolines, and iminodibenzyls using N-bromosuccinimide and silica gel demonstrates the practicality of bromination reactions in organic synthesis. This method facilitates mono-, di-, or polybromination of various substrates, highlighting the role of brominated intermediates in chemical transformations (Smith et al., 1992).
Green Protocols for Phenols Regeneration
Ionic liquid halide nucleophilicity, specifically using 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), has been applied for the cleavage of ethers to regenerate phenols from aryl alkyl ethers. This green protocol emphasizes the environmental benefits of using ionic liquids for organic transformations, providing an efficient and sustainable approach to synthesizing phenols from ethers (Boovanahalli, Kim, & Chi, 2004).
Catalytic Oxidation of Dibromomethane
Mn-Promoted Co3O4/TiO2 catalysts have been shown to effectively catalyze the oxidation of dibromomethane (DBM), a pollutant from the Purified Terephthalic Acid (PTA) synthesis process. The addition of Mn enhances the catalytic performance, leading to the degradation of DBM into environmentally benign products. This research underscores the potential of tailored catalysts in mitigating industrial pollution (Mei et al., 2016).
Propiedades
IUPAC Name |
1-(2-bromoethyl)azepane;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHNLLHXPEEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88837-15-4 |
Source


|
| Record name | 1-(2-bromoethyl)azepane hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)
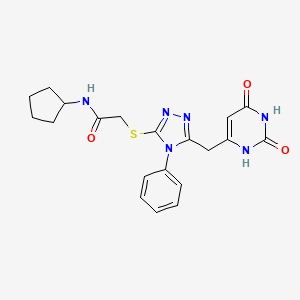
![4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B2664220.png)
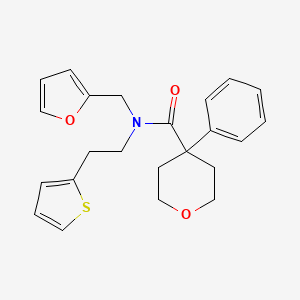

![N-(4-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2664226.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2664227.png)
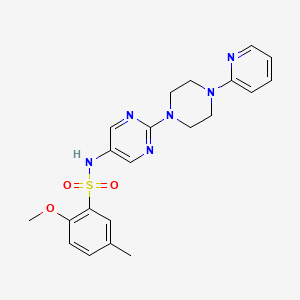

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2664233.png)
![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)
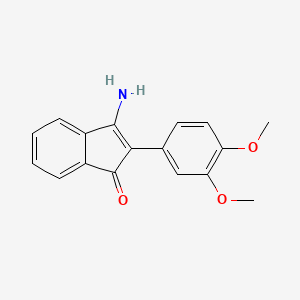
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2664239.png)
